The molecular structure of PF-06726304 acetate can be described by its chemical formula, which includes multiple functional groups characteristic of histone methyltransferase inhibitors. The compound features a complex arrangement of rings and substituents that contribute to its biological activity.
The three-dimensional conformation of PF-06726304 acetate allows it to effectively bind to the active site of the enhancer of zeste homolog 2 protein, thereby inhibiting its function .
PF-06726304 acetate primarily undergoes interactions with biological macromolecules rather than traditional chemical reactions seen in organic chemistry. Its main reaction involves binding to the enhancer of zeste homolog 2 protein, where it inhibits its methyltransferase activity.
The mechanism by which PF-06726304 acetate exerts its effects involves several key processes:
Data from studies indicate that exposure to this compound can lead to significant changes in chromatin accessibility and gene expression patterns in model organisms.
Relevant analyses often include spectroscopic techniques (e.g., NMR, mass spectrometry) to confirm purity and structure .
PF-06726304 acetate has significant potential applications in scientific research and therapeutic development:
PF-06726304 acetate (Chemical name: 5,8-Dichloro-2-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-7-(3,5-dimethyl-4-isoxazolyl)-3,4-dihydro-1(2H)-isoquinolinone acetate) is a small-molecule inhibitor with the molecular formula C24H25Cl2N3O5 and a molecular weight of 506.38 g/mol [1] [4] [9]. Its structure features a dihydroisoquinolinone core linked to a dimethylisoxazole moiety via a methylene bridge, with two chlorine atoms at the 5 and 8 positions providing steric specificity. The acetate salt form results from protonation of the tertiary nitrogen in the dihydropyridine ring, enhancing crystallinity and stability [6] [8]. Key structural elements include:
Table 1: Structural Features of PF-06726304 Acetate
Component | Role in Bioactivity |
---|---|
Dihydroisoquinolinone | Core scaffold for EZH2 active-site binding |
3,5-Dimethylisoxazole | Enhances hydrophobic interactions |
Chlorine substituents | Steric control for mutant EZH2 selectivity |
Acetate ion | Salt former improving crystallinity and solubility |
The synthesis of PF-06726304 acetate employs a convergent strategy, beginning with the preparation of two key intermediates: the dihydropyridine fragment and the chlorinated isoquinolinone-isoxazole unit [1] [5]. Critical steps include:
Optimization focused on:
Table 2: Key Synthesis Optimization Parameters
Parameter | Initial Condition | Optimized Condition | Impact |
---|---|---|---|
Coupling catalyst | PdCl2 | Pd(PPh3)4 | Yield increase (42% → 89%) |
Salt crystallization | Ethyl acetate | Anhydrous ethanol | Purity enhancement (95% → 99.5%) |
Reaction pH | Neutral | pH 4.5–5.0 | Prevents epimerization |
The acetate salt (CAS 2080306-28-9) and freebase (CAS 1616287-82-1) forms exhibit distinct properties:
Stability differences include:
Table 4: Acetate vs. Freebase Comparison
Property | Acetate Salt | Freebase |
---|---|---|
Molecular weight | 506.38 g/mol | 446.33 g/mol |
Solubility (DMSO) | 100 mg/mL | 40 mg/mL |
Melting point | 218–220°C | Decomposes at 195°C |
Hygroscopicity | Low | High |
In vivo AUC (0–24h) | 1.8× higher | Baseline |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9